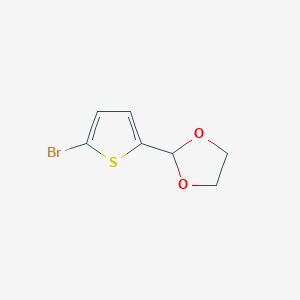

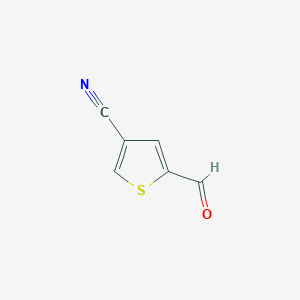

![molecular formula C8H7BrO2S B1337646 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 64260-76-0](/img/structure/B1337646.png)

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Overview

Description

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been successfully developed via Rh-catalyzed hydrogenation . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . For challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates, the reaction proceeded smoothly in the catalytic system with excellent results .Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b]thiophene is C8H8S . The molecular weight is 136.214 . The IUPAC Standard InChI is InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Scientific Research Applications

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibitors

This compound is utilized in the development of inhibitors for TACE, an enzyme involved in inflammation and cancer processes. TACE inhibitors can potentially be used to treat various inflammatory diseases and cancers .

Antidiabetics

Derivatives of this compound have applications in antidiabetic drugs, contributing to the treatment and management of diabetes by influencing blood sugar levels .

HIF-2α Inhibitors

It serves as a scaffold for HIF-2α inhibitors, which are researched for their potential in treating diseases like anemia and certain cancers by regulating the body’s response to low oxygen levels .

Selective Estrogen Receptor Modulators

The benzothiophene scaffold of this compound is analogous to raloxifene, which has selective estrogen receptor modulator activity. This can be significant in treatments related to osteoporosis and breast cancer .

HIV-1 Reverse Transcriptase Inhibitors

It has potential applications as an HIV-1 reverse transcriptase inhibitor, which could play a role in HIV treatment strategies by preventing the replication of the virus within the host cells .

Organic Synthesis Intermediates

Lastly, this compound is an important synthetic intermediate in organic synthesis, contributing to the creation of various biologically active compounds through chemical reactions .

Each application represents a unique field where 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide plays a crucial role, showcasing its versatility and importance in scientific research.

Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxide

Future Directions

The development of highly efficient asymmetric synthetic methodologies to construct these compounds still remains very challenging . It is extremely necessary to develop highly efficient asymmetric catalytic systems to prepare chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and their derivatives .

properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWPIGZDBXJGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493453 | |

| Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | |

CAS RN |

64260-76-0 | |

| Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

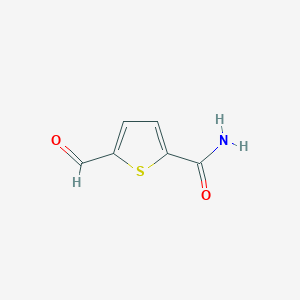

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)

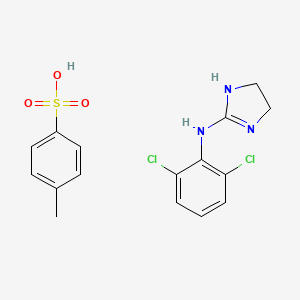

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

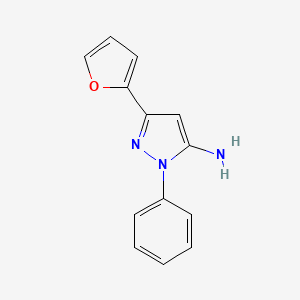

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)